molecular formula C16H12ClN3O4 B6488115 N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide CAS No. 1286699-84-0

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Cat. No. B6488115
CAS RN: 1286699-84-0
M. Wt: 345.73 g/mol
InChI Key: LISUAPPCTKPTLD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide (N-CMFO) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of studies, from biochemistry to pharmacology. N-CMFO is a heterocyclic compound with a five-membered ring containing an oxazole and an amide group. It is a colorless solid with a melting point of 118-119°C and a boiling point of 222-223°C.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Additionally, N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has been used in studies of the effects of oxidative stress on cells and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of COX-2 and MAO, which may explain its anti-inflammatory and neuroprotective effects. Additionally, N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has been shown to bind to and inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines. This may explain the potential anticancer effects of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce oxidative stress. Additionally, N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells, as well as to reduce the risk of heart disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it has a wide range of applications and can be used in a variety of experiments. However, it can be toxic in high doses and should be handled with care.

Future Directions

The potential applications of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide are vast and there are many potential future directions for research. These include further studies of its effects on inflammation, oxidative stress, and cancer, as well as studies of its potential use as an antidepressant and anxiolytic. Additionally, further research could be done on its potential use as an antimicrobial agent and its potential use in drug delivery systems. Finally, further studies could be done to explore the potential therapeutic effects of N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide in other areas, such as neurological and cardiovascular disorders.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloro-2-methylphenyl-2-hydroxybenzamide with furan-2-carboxaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces N-(3-chloro-2-methylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide in an overall yield of around 80%. Other methods of synthesis include the use of anhydrous hydrazine and the reaction of furan-2-carboxaldehyde with 3-chloro-2-methylphenyl-2-hydroxybenzamide in the presence of a catalyst.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-9-10(17)4-2-5-11(9)18-14(21)12-8-24-16(19-12)20-15(22)13-6-3-7-23-13/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISUAPPCTKPTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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